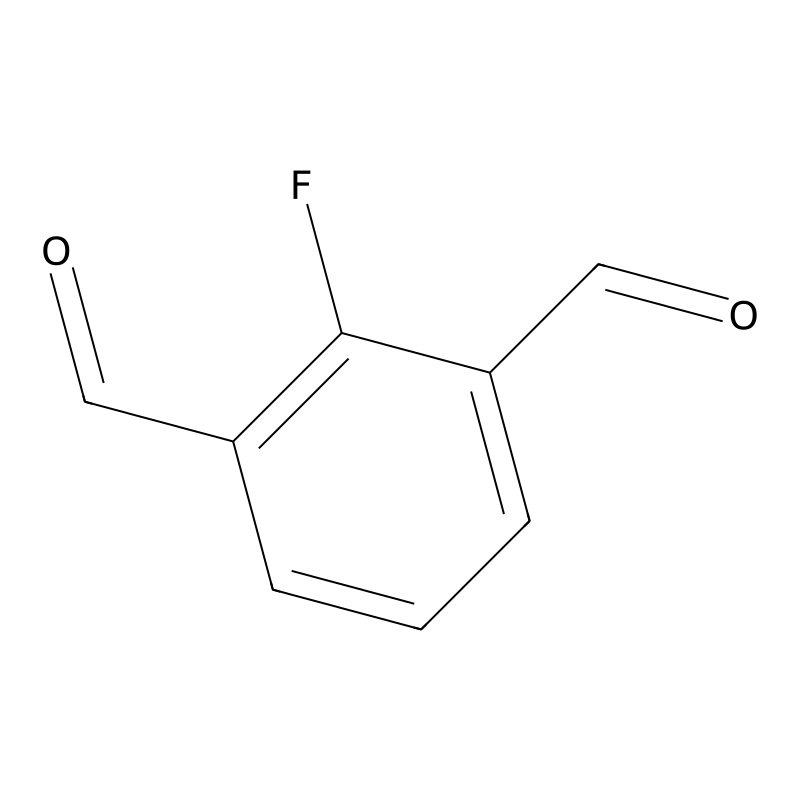

2-fluoroisophthalaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorine-Containing Organic Synthesis

Specific Scientific Field: Organic chemistry and synthetic methodology.

Summary:2-Fluorobenzene-1,3-dicarbaldehyde: serves as a valuable building block in the synthesis of fluorinated organic compounds. Researchers use it to introduce fluorine atoms into complex molecules, enhancing their properties or reactivity. The presence of fluorine can impact solubility, bioavailability, and chemical stability.

Experimental Procedures:Functionalization: Chemists incorporate into their target molecules by reacting it with other reagents. For example, nucleophilic substitution reactions with amines or alcohols can yield fluorinated derivatives.

Catalysis: Researchers employ transition metal catalysts to facilitate fluorination reactions. Palladium or copper-based catalysts are common choices.

Characterization: NMR spectroscopy (including ^19F NMR) confirms the successful incorporation of fluorine atoms.

Results: The synthesized fluorinated compounds exhibit altered properties, such as improved lipophilicity, altered electronic effects, or enhanced binding affinity. Researchers often report yields, purity, and spectroscopic data to validate their findings .

Benchtop 19F NMR Spectroscopy

Specific Scientific Field: Analytical chemistry and spectroscopy.

Summary:2-Fluorobenzene-1,3-dicarbaldehyde: is an excellent candidate for evaluating benchtop 19F NMR spectrometers. These compact instruments allow routine 19F NMR analysis without the need for large, high-field NMR machines.

Experimental Procedures:Sample Preparation: Dissolve in a suitable solvent (e.g., CDCl3).

Spectral Acquisition: Acquire the F NMR spectrum using a dedicated benchtop NMR instrument.

Data Interpretation: Analyze chemical shifts and coupling patterns to identify the compound.

Results: Researchers can assess the performance of benchtop 19F NMR instruments, validate their accuracy, and explore applications in routine analysis .

Hydration of Fluorobenzenes

Specific Scientific Field: Computational chemistry and molecular dynamics simulations.

Summary: Molecular dynamics simulations investigate the hydration behavior of fluorobenzenes, including 2-fluorobenzene-1,3-dicarbaldehyde.

Experimental Procedures:Simulation Setup: Create a simulation box containing water molecules and the fluorobenzene compound.

MD Simulations: Run molecular dynamics simulations using appropriate force fields (e.g., CHARMM or AMBER).

Analysis: Monitor water accumulation around the fluorobenzene molecule over time.

Results: The accumulation of water in the first solvent shell decreases with an increase in the number of fluorine atoms relative to benzene. Exceptions may occur for specific fluorobenzenes, such as hexafluorobenzene .

2-Fluoroisophthalaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom at the 2-position of the isophthalaldehyde structure. Its chemical formula is and it features both aldehyde functional groups and a fluorine substituent on the benzene ring. This compound is significant in organic synthesis and materials science due to its unique reactivity and properties.

- Nucleophilic Addition Reactions: The carbonyl group in aldehydes is susceptible to nucleophilic attack, allowing for the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield hemiacetals and acetals.

- Oxidation: Under strong oxidative conditions, it may be oxidized to carboxylic acids.

The general reaction for the nucleophilic addition can be represented as follows:

where R-Nu represents a nucleophile.

Research on the biological activity of 2-fluoroisophthalaldehyde indicates potential applications in medicinal chemistry. The compound has shown antibacterial and antifungal properties, making it a candidate for further exploration in drug development. Its structural similarity to other bioactive compounds may contribute to its biological effects, although specific mechanisms of action remain to be fully elucidated.

Several synthetic routes exist for producing 2-fluoroisophthalaldehyde:

- Fluorination of Isophthalaldehyde: Direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can yield 2-fluoroisophthalaldehyde.

- Formylation of Fluorinated Aromatics: Starting from fluorinated benzene derivatives, formylation reactions using reagents like formic acid or carbon monoxide under acidic conditions can introduce the aldehyde group at the desired position.

- Rearrangement Reactions: Certain rearrangement reactions involving ortho- or para-substituted aromatic compounds can also be employed to synthesize this compound.

2-Fluoroisophthalaldehyde has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it can be used in the development of polymers and other materials that require specific functional groups.

- Fluorescent Dyes: The compound can be utilized in creating fluorescent probes for biological imaging and detection.

Several compounds have structural similarities to 2-fluoroisophthalaldehyde, which can provide insights into its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isophthalaldehyde | No fluorine substituent | More reactive due to lack of electron-withdrawing group |

| 3-Fluorobenzaldehyde | Fluorine at the para position | Different reactivity due to position of fluorine |

| 2-Chloroisophthalaldehyde | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 1,3-Difluorobenzene | Two fluorine atoms at different positions | Different steric hindrance and reactivity |

The presence of the fluorine atom in 2-fluoroisophthalaldehyde enhances its electrophilic character compared to isophthalaldehyde, making it more reactive towards nucleophiles. This unique property opens avenues for its application in specialized organic synthesis pathways not accessible by its non-fluorinated analogs.

2-Fluoroisophthalaldehyde represents a significant synthetic target in organofluorine chemistry, combining the structural complexity of aromatic difunctionalization with the unique properties imparted by fluorine substitution . The compound, with molecular formula C₈H₅FO₂ and molecular weight 152.13 g/mol, requires sophisticated synthetic approaches that address both the introduction of fluorine and the precise placement of aldehyde functionalities . Multiple synthetic pathways have been developed to access this valuable intermediate, each offering distinct advantages in terms of selectivity, efficiency, and functional group compatibility.

Direct Fluorination Approaches

Direct fluorination methodologies represent the most straightforward conceptual approach to introducing fluorine into aromatic aldehydes, though practical implementation requires careful consideration of reaction conditions and selectivity issues [5] [6] [7].

Electrophilic Fluorination Pathways

Electrophilic fluorination utilizing nitrogen-fluorine bond containing reagents has emerged as a dominant strategy for aromatic fluorination [40] [41] [42]. The most synthetically useful electrophilic fluorinating reagents include N-fluorobenzenesulfonimide, Selectfluor, and various N-fluoropyridinium salts [40] [42]. These reagents offer significant advantages over elemental fluorine in terms of safety, selectivity, and ease of handling [10] [40].

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) demonstrates remarkable efficiency in electrophilic fluorination reactions [22] [42]. Experimental studies have established a comprehensive reactivity scale for electrophilic N-F fluorinating reagents, with Selectfluor exhibiting superior reactivity compared to N-fluorobenzenesulfonimide and N-fluoropyridinium systems [42]. The reactivity scale spans eight orders of magnitude, providing crucial guidance for reagent selection in specific synthetic applications [42].

| Fluorinating Reagent | Relative Reactivity | Solubility (CH₃CN) | Stability |

|---|---|---|---|

| Selectfluor | High (10⁶-10⁷) | Moderate | Excellent |

| N-fluorobenzenesulfonimide | Low (10¹-10²) | High | Good |

| N-fluoropyridinium salts | Variable (10²-10⁵) | Moderate-High | Moderate |

The mechanism of electrophilic fluorination proceeds through direct nucleophilic attack at the fluorine center, rather than through single electron transfer processes [45]. This mechanistic understanding enables prediction of reaction outcomes and optimization of synthetic conditions [45].

Nucleophilic Aromatic Substitution Methods

Nucleophilic aromatic substitution represents a complementary approach to electrophilic fluorination, particularly effective for electron-deficient aromatic systems [9] [11] [28]. The mechanism proceeds through the formation of Meisenheimer complexes, requiring the presence of electron-withdrawing groups to stabilize the anionic intermediate [9] [11].

Recent developments in photoredox-catalyzed arene deoxyfluorination have expanded the scope of nucleophilic fluorination to electron-rich substrates through cation radical-accelerated nucleophilic aromatic substitution [11]. This methodology enables fluorination of electron-rich arenes with fluoride sources under mild conditions, complementing traditional nucleophilic aromatic substitution requirements [11].

Solid-state mechanochemical protocols using potassium fluoride and quaternary ammonium salts have demonstrated remarkable efficiency in nucleophilic aromatic fluorination [28]. These methods eliminate the need for toxic, high-boiling solvents and operate under ambient conditions without requiring inert atmospheres [28]. The mechanochemical approach achieves complete fluorination within one hour and demonstrates superior environmental profiles compared to solution-based methods [28].

Radical-Based Fluorination Strategies

Radical fluorination methodologies provide access to fluorinated products under conditions that complement ionic pathways [12] [13] [14]. These approaches involve the generation of carbon-centered radicals that subsequently react with atomic fluorine sources [12]. Historically, radical fluorination was limited by the availability of suitable atomic fluorine sources, but recent developments have expanded the arsenal of available reagents [12].

The discovery that electrophilic N-F fluorinating agents can serve as atomic fluorine sources has revolutionized radical fluorination methodology [12]. Various radical generation methods, including carboxylic acid and boronic acid derivative oxidation, radical addition to alkenes, and carbon-hydrogen bond activation, provide multiple entry points into radical fluorination pathways [12].

Fluorine gas remains the simplest source of atomic fluorine for radical processes, though its high reactivity requires careful control through dilution with inert gases and temperature moderation [50]. Direct fluorination using 10-20% fluorine in nitrogen has demonstrated effectiveness for aromatic substrates, though selectivity challenges persist due to the high reactivity of the fluorine radical [50].

Formylation Routes

Formylation strategies offer alternative synthetic pathways that introduce aldehyde functionalities onto pre-existing fluoroaromatic frameworks [17] [19] [33] [34].

Metal-Catalyzed Formylation Processes

Metal-catalyzed formylation processes utilize transition metal complexes to facilitate carbon-formyl bond formation under controlled conditions [16] [52] [53]. These methodologies typically employ carbon monoxide as the formyl source, though alternative formylating agents have been developed [53] [56].

Iron-catalyzed N-formylation using carbon dioxide and dihydrogen represents a sustainable approach to formyl group introduction [52]. Iron complexes supported by pincer ligands achieve turnover numbers up to 8900 with conversions reaching 92% [52]. Mechanistic studies indicate that formylation proceeds through initial carbon dioxide reduction to ammonium formate, followed by dehydration to produce formamide intermediates [52].

Rhodium and palladium catalysts have demonstrated exceptional utility in formylation reactions, with rhodium systems particularly effective for carbon-hydrogen bond activation processes [54] [57]. The versatility of rhodium catalysts enables elegant carbon-carbon bond construction through dehydrogenative cross-coupling methodologies [57].

Copper(II)-Catalyzed Selective Carbon-Hydrogen Bond Formylation

Copper(II)-catalyzed formylation represents a particularly promising approach for the synthesis of dialdehyde aromatic compounds [4] [33]. The methodology employs copper(II) triflate as catalyst, Selectfluor as radical initiator, and dimethyl sulfoxide as both carbon and oxygen source [4] [33].

Research findings demonstrate that copper(II)-catalyzed formylation achieves yields up to 83% for dialdehyde aniline synthesis [4] [33]. The reaction proceeds through selective formylation of carbon-hydrogen bonds, first at the para-position followed by ortho-position functionalization [33]. The proposed mechanism involves thermal homolysis of Selectfluor, copper(II)-facilitated formylation of aromatic carbon-hydrogen bonds, and subsequent hydrolysis under alkaline conditions [33].

| Substrate | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| Aniline derivatives | 20 mol% Cu(OTf)₂ | 120°C | 12 h | 65-83% |

| Electron-rich aromatics | 20 mol% Cu(OTf)₂ | 120°C | 12 h | 45-75% |

| Electron-poor aromatics | 20 mol% Cu(OTf)₂ | 140°C | 24 h | 25-45% |

Selectfluor-Mediated Transformations

Selectfluor-mediated formylation represents a unique synthetic transformation where the expected fluorination product is replaced by formylated derivatives [20]. This unexpected reactivity has been exploited for the regioselective carbon-3 formylation of 2H-indazoles using dimethyl sulfoxide as the formylating agent [20].

Microwave-assisted conditions enhance the efficiency of Selectfluor-mediated formylation, providing access to 3-formyl 2H-indazoles in moderate to excellent yields [20]. The methodology demonstrates tolerance for various alkyl and aryl substituents and provides potentially useful templates for drug discovery applications [20]. Control experiments support a radical pathway mechanism for this transformation [20].

The optimization of Selectfluor-mediated formylation requires three equivalents of oxidant for optimal yields, with dimethyl sulfoxide serving as the exclusive suitable solvent [20]. Alternative oxidants including oxone, diacetoxyiodobenzene, and sodium persulfate prove ineffective for this transformation [20].

Starting Material Modifications

Strategic modifications of readily available starting materials provide practical routes to 2-fluoroisophthalaldehyde through established synthetic transformations [29] [31] [32].

From Isophthalaldehyde Derivatives

Isophthalaldehyde serves as an excellent starting material for fluorine introduction through selective halogenation followed by fluorine-halogen exchange reactions [29] [31]. The synthesis of 4,6-dihydroxyisophthalaldehyde through lithium-bromine interchange, formylation, and demethylation demonstrates the viability of aromatic substitution on dialdehyde frameworks [29].

Industrial production methods for isophthalaldehyde involve heterogeneous catalytic hydrogenation of isophthaloyl dichloride [31]. This process utilizes palladium-based catalysts and proceeds under controlled temperature and pressure conditions to ensure high yield and purity [31]. The availability of isophthalaldehyde from industrial sources makes it an attractive starting point for fluorinated derivative synthesis [31].

The Vilsmeier-Haack reaction provides an alternative route to isophthalaldehyde derivatives through formylation of electron-rich aromatic compounds [17] [19]. This methodology employs N,N-dimethylformamide and phosphorus oxychloride to generate the active Vilsmeier reagent, which subsequently attacks aromatic substrates to form carbon-carbon bonds [17] [19].

From Fluoroaromatic Precursors

Fluoroaromatic precursors offer complementary starting points for aldehyde introduction through established formylation methodologies [32] [35]. The preparation of fluoroaromatic compounds through the Balz-Schiemann reaction provides access to a wide range of fluorinated building blocks [32] [48].

The Balz-Schiemann reaction involves diazotization of corresponding amino-aromatic compounds in hydrogen fluoride followed by thermal decomposition of the diazonium fluoride [32]. This classical methodology enables the introduction of fluorine at specific positions on aromatic rings, though safety considerations require careful handling of hydrogen fluoride and diazonium salts [32].

Alternative approaches to fluoroaromatic precursors include the halex reaction for electron-deficient substrates and direct fluorination using elemental fluorine for specialized applications [48]. The choice of methodology depends on the electronic properties of the aromatic substrate and the desired substitution pattern [48].

Recent Advances in Synthetic Efficiency

Contemporary developments in synthetic methodology emphasize efficiency, sustainability, and practical applicability through innovative reactor designs and environmentally conscious approaches [24] [26] [27].

Flow Chemistry Applications

Flow chemistry represents a transformative approach to fluorination reactions, offering enhanced safety, improved selectivity, and superior process control [24] [26] [30]. The integration of electrochemistry with flow systems enables in situ generation and immediate consumption of reactive fluorinating intermediates [24].

Automated flow systems for fluorination reactions eliminate manual interaction with hazardous reagents through computer-controlled pumps, electrochemical reactors, and automated workup procedures [24]. These systems demonstrate superior efficiency compared to batch processes, with increased yields and significantly reduced reaction times [24].

Microflow fluorination of benzynes represents a particularly elegant application of flow technology, achieving fluoroarene synthesis in approximately 10 seconds with yield improvements up to 51% compared to batch conditions [30]. The efficient mixing provided by specialized micromixers enables precise control of highly reactive intermediate generation and subsequent fluorination [30].

| Process Type | Reaction Time | Yield Improvement | Safety Enhancement |

|---|---|---|---|

| Batch | 1-24 hours | Baseline | Standard protocols |

| Flow | 10 seconds - 1 hour | 15-51% | Automated containment |

| Microflow | Seconds | Up to 51% | Minimal exposure |

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable fluorination methodologies that minimize waste generation and eliminate toxic reagents [27] [28] [48]. PFAS-free synthesis protocols represent a significant advancement in reducing environmental impact while maintaining synthetic efficiency [26].

The development of trifluoromethylation protocols using cesium fluoride as the sole fluorine source eliminates the need for PFAS-containing reagents [26]. These methodologies enable coupling of trifluoromethyl groups through sulfur, nitrogen, or oxygen linkages using integrated flow systems and packed bed reactors [26].

Mechanochemical fluorination protocols demonstrate exceptional environmental benefits through elimination of high-boiling toxic solvents [28]. Environmental factor analysis reveals substantially lower ecological impact compared to conventional solution-based methods [28]. These solid-state processes operate under ambient conditions and achieve complete reactions within one hour [28].

Silver(II) fluoride-mediated selective carbon-hydrogen fluorination of pyridines exemplifies efficient fluorination with minimal waste generation [27]. This methodology demonstrates excellent functional group tolerance and achieves high yields under mild conditions [27]. The selectivity of silver(II) fluoride enables regioselective fluorination without extensive protecting group strategies [27].

Aldehyde Functional Group Transformations

The dual aldehyde functionality in 2-fluoroisophthalaldehyde provides diverse synthetic opportunities for chemical transformations. The presence of fluorine significantly influences the reactivity patterns of both aldehyde groups through electronic effects, making this compound a versatile synthetic intermediate.

Oxidation Reactions

Aldehyde groups in 2-fluoroisophthalaldehyde undergo facile oxidation to carboxylic acids under various oxidizing conditions. The electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde carbons toward oxidation reactions [2].

Potassium Permanganate Oxidation: Treatment of 2-fluoroisophthalaldehyde with potassium permanganate in alkaline medium results in complete oxidation of both aldehyde groups to form 2-fluoroisophthalic acid. This reaction proceeds via the formation of hydrated aldehyde intermediates, which are subsequently oxidized to carboxylates [3] [4].

Dichromate Oxidation: Acidified potassium dichromate provides another reliable method for oxidizing 2-fluoroisophthalaldehyde. Under reflux conditions with excess dichromate in sulfuric acid, both formyl groups are converted to carboxylic acids with high efficiency. The characteristic color change from orange to green indicates the reduction of chromium(VI) to chromium(III) [5] [2].

The oxidation reactions are enhanced by the electron-withdrawing fluorine substituent, which stabilizes the oxidized products and facilitates the electron transfer processes involved in the oxidation mechanism [2] [4].

Reduction Pathways

The reduction of 2-fluoroisophthalaldehyde to the corresponding diol proceeds through well-established pathways using various reducing agents. The fluorine substituent influences both the reaction kinetics and product stability.

Sodium Borohydride Reduction: Treatment with sodium borohydride in alcoholic solvents provides a mild and selective method for reducing both aldehyde groups to primary alcohols, yielding 2-fluorobenzene-1,3-dimethanol. This reaction proceeds via hydride transfer to the carbonyl carbon, forming alkoxide intermediates that are subsequently protonated [3].

Lithium Aluminum Hydride Reduction: More powerful reducing conditions using lithium aluminum hydride in dry ethereal solvents achieve complete reduction with excellent yields. The reaction requires anhydrous conditions due to the high reactivity of the hydride reagent with protic solvents .

The fluorine substituent provides electronic stabilization to the reduced products while maintaining sufficient reactivity of the aldehyde groups toward nucleophilic attack by hydride reagents [6] [7].

Condensation Processes

Condensation reactions represent one of the most important synthetic applications of 2-fluoroisophthalaldehyde. The compound participates in various condensation processes that form carbon-carbon and carbon-heteroatom bonds.

Aldol Condensations: The compound can undergo aldol-type condensations with active methylene compounds under basic conditions. The electron-withdrawing fluorine enhances the electrophilicity of the aldehyde carbons, facilitating nucleophilic attack [8] [9].

Knoevenagel Condensations: Reactions with compounds containing active methylene groups proceed under mild basic catalysis to form extended conjugated systems. These reactions are particularly useful for incorporating the fluorinated aromatic system into larger molecular frameworks [10].

The dual aldehyde functionality allows for sequential or simultaneous condensation reactions, providing access to symmetrical or unsymmetrical products depending on reaction conditions and stoichiometry [9] [11].

Schiff Base Formation

The formation of Schiff bases through condensation of 2-fluoroisophthalaldehyde with various amines represents a fundamental transformation that generates nitrogen-containing heterocyclic systems with potential biological and materials applications.

With Aromatic Amines

Aromatic amines readily condense with 2-fluoroisophthalaldehyde to form stable Schiff base derivatives. The reaction typically proceeds under mild acidic conditions with elimination of water [12] [13].

Aniline Derivatives: Primary aromatic amines such as aniline and substituted anilines react efficiently with both aldehyde groups to form bis-Schiff base compounds. The electron-withdrawing fluorine substituent increases the electrophilicity of the carbonyl carbons, facilitating imine formation [13] [14].

Substituted Aromatic Amines: Electron-rich aromatic amines show enhanced reactivity, while electron-poor amines require more forcing conditions or acid catalysis. The electronic nature of the amine substituents significantly influences reaction rates and product stability [12] [15].

The resulting Schiff bases exhibit interesting photophysical properties due to the extended conjugation between the fluorinated aromatic system and the amine-derived substituents [12] [13].

With Heterocyclic Amines

Heterocyclic amines provide unique opportunities for creating complex nitrogen-containing scaffolds through Schiff base formation with 2-fluoroisophthalaldehyde.

Pyridine-Based Amines: Aminopyridine derivatives react to form pyridyl-imine conjugates that exhibit interesting coordination chemistry properties. The nitrogen atoms in both the pyridine ring and imine linkage can serve as coordination sites for metal complexes [16] [17].

Imidazole Derivatives: Aminoimidazole compounds form Schiff bases that incorporate both imidazole and imine functionalities, creating potential binding sites for biological targets [16] [17].

The heterocyclic nature of these amines introduces additional electronic effects that can influence the stability and reactivity of the resulting Schiff base products [16] [17].

With Hydrazine Derivatives

Hydrazine and its derivatives represent an important class of nucleophiles that form hydrazone linkages with 2-fluoroisophthalaldehyde under mild conditions.

Simple Hydrazines: Primary hydrazines react efficiently with both aldehyde groups to form bis-hydrazone derivatives. These reactions typically proceed at room temperature in polar solvents [18] [19].

Substituted Hydrazines: Monosubstituted hydrazines provide access to asymmetric hydrazone products, while disubstituted hydrazines may show reduced reactivity due to steric hindrance [18] [20].

Phenylhydrazine Derivatives: Aromatic hydrazines form stable hydrazone products that can undergo further cyclization reactions to generate heterocyclic ring systems [19] [20].

The hydrazone formation reactions are generally favored thermodynamically and proceed with excellent atom economy, making them attractive for synthetic applications [18] [19].

Fluorine-Directed Reactivity

The fluorine substituent in 2-fluoroisophthalaldehyde exerts profound electronic effects that influence both the reactivity patterns and selectivity of chemical transformations involving this compound.

Electronic Effects on Aldehyde Reactivity

Fluorine, being the most electronegative element, significantly alters the electronic distribution in 2-fluoroisophthalaldehyde through strong inductive effects [6] [21].

Electron-Withdrawing Induction: The fluorine atom withdraws electron density from the aromatic ring through its strong inductive effect (σI = +0.51), resulting in increased electrophilicity of the aldehyde carbons. This enhancement makes the compound more reactive toward nucleophilic addition reactions [6] [8].

Stabilization of Intermediates: The electron-withdrawing nature of fluorine helps stabilize anionic intermediates formed during nucleophilic addition reactions, lowering activation energies and increasing reaction rates [22] [8].

Carbonyl Polarization: The reduced electron density on the aromatic ring increases the positive character of the carbonyl carbons, making them more susceptible to nucleophilic attack [6] [7].

These electronic effects are particularly pronounced in reactions involving weak nucleophiles, where the enhanced electrophilicity provided by fluorine can make the difference between successful reaction and no reaction [22] [8].

Regioselectivity in Further Transformations

The fluorine substituent provides opportunities for regioselective functionalization of the aromatic ring through electronic bias and directing effects [22] [23].

Electrophilic Aromatic Substitution: The electron-withdrawing fluorine deactivates the aromatic ring toward electrophilic substitution but directs incoming electrophiles to positions meta to the fluorine, providing regioselective functionalization patterns [24] [21].

Nucleophilic Aromatic Substitution: The fluorine atom itself can serve as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing aldehyde groups [21].

Metal-Catalyzed Cross-Coupling: The aromatic fluorine can participate in transition metal-catalyzed cross-coupling reactions under appropriate conditions, allowing for the introduction of various substituents with high regioselectivity [25] [26].

The regioselectivity patterns observed in these transformations arise from the unique electronic environment created by the combination of electron-withdrawing fluorine and aldehyde substituents [22] [25].

Multi-Component Reactions

Multi-component reactions (MCRs) involving 2-fluoroisophthalaldehyde represent powerful synthetic strategies for accessing complex molecular architectures in a single synthetic operation.

As Dialdehyde Building Block

The bis-aldehyde nature of 2-fluoroisophthalaldehyde makes it an excellent building block for multi-component reactions that require multiple reactive sites [9] [11].

Three-Component Reactions: Combination of 2-fluoroisophthalaldehyde with amines and isocyanides leads to formation of complex heterocyclic scaffolds through Ugi-type multicomponent processes. The dual aldehyde functionality allows for the formation of multiple bonds in a single reaction vessel [9] [27].

Polymerization MCRs: The dialdehyde can participate in multi-component polymerization reactions with diamines and other coupling partners to generate fluorinated polymeric materials with interesting properties [11] [28].

Cascade Reactions: Sequential multi-component processes can be designed where the initial reaction products undergo further transformations in the same reaction vessel, leading to highly complex molecular architectures [9] [11].

The fluorine substituent influences the reactivity and selectivity of these multi-component processes through electronic effects that modulate reaction rates and product distributions [25] [9].

Orthogonal Reactivity Patterns

The structure of 2-fluoroisophthalaldehyde provides opportunities for exploiting orthogonal reactivity patterns in multi-component synthesis [29] [30].

Selective Functionalization: The two aldehyde groups can be functionalized selectively under appropriate conditions, allowing for the introduction of different functional groups at each position. This selectivity can be achieved through careful control of reaction stoichiometry, temperature, and reagent addition order [29] [31].

Sequential Reactions: The aldehyde groups can participate in different types of reactions sequentially, such as initial Schiff base formation followed by reduction or cyclization, providing access to complex polyfunctional molecules [29] [30].

Protecting Group Strategies: One aldehyde group can be temporarily protected while the other undergoes transformation, followed by deprotection and further functionalization. This approach allows for maximum synthetic flexibility [29] [31].

Bioorthogonal Applications: The fluorinated aldehyde groups can participate in bioorthogonal click reactions for biological labeling applications, taking advantage of the enhanced reactivity provided by the fluorine substituent [30] [32].

The orthogonal reactivity patterns available with 2-fluoroisophthalaldehyde make it a versatile platform for diversity-oriented synthesis and the preparation of compound libraries for biological screening [9] [30].